Cn-AMP2
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
TESYFVFSVGM |
Origin of Product |
United States |
Discovery, Isolation, and Origin of Cn Amp2
The identification of Cn-AMP2 is a significant advancement in the study of antimicrobial peptides (AMPs) derived from plants. This section details its origin, the scientific methodologies for its extraction and purification, and its association with other related peptides from Cocos nucifera.
Identification of this compound from Cocos nucifera (Green Coconut Water)
This compound was first identified as a novel antimicrobial peptide isolated from the liquid endosperm of green Cocos nucifera fruits. mdpi.comresearchgate.net It is an anionic host defense peptide with an amino acid sequence of Threonine-Glutamic acid-Serine-Tyrosine-Phenylalanine-Valine-Phenylalanine-Serine-Valine-Glycine-Methionine (TESYFVFSVGM). uniprot.org This peptide is part of a family of antimicrobial peptides discovered in coconut water, which also includes Cn-AMP1 and Cn-AMP3.
Methodologies for Isolation and Purification of Plant Peptides
The initial isolation and purification of this compound, along with its counterparts, from green coconut water involved a multi-step process designed to separate these low molecular weight peptides from other components. The general methodology employed is outlined below:
Sample Preparation: The process began with the collection of liquid endosperm (coconut water) from fresh green coconuts. This raw liquid was then subjected to dialysis against distilled water with the pH adjusted to 2.0 using acetic acid to facilitate the separation of smaller molecules. mdpi.com
Fractionation: The dialyzed sample was then fractionated using reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comresearchgate.net This technique separates molecules based on their hydrophobicity. The sample was passed through a C18 column, and a gradient of acetonitrile in trifluoroacetic acid was used to elute the bound peptides.
Purification and Identification: The fractions collected from the HPLC were then analyzed for their antimicrobial activity. The active fractions containing the purified peptides were subjected to mass spectrometry, specifically Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), to determine their molecular masses and amino acid sequences. researchgate.net
It is important to note that for more in-depth research on the specific activities of this compound, the peptide is often chemically synthesized using solid-phase synthesis and further purified by HPLC to achieve a high degree of purity. uniprot.org
Association with Related Peptides (e.g., Cn-AMP1, Cn-AMP3) within C. nucifera
This compound is part of a trio of antimicrobial peptides isolated from green coconut water. mdpi.comresearchgate.net The other two peptides, Cn-AMP1 and Cn-AMP3, were discovered and characterized alongside this compound. While all three originate from the same source, they possess distinct amino acid sequences and molecular weights.
| Peptide | Amino Acid Sequence | Number of Amino Acids | Molecular Weight (Da) |
| Cn-AMP1 | SVAGRAQGM | 9 | 858 |
| This compound | TESYFVFSVGM | 11 | 1249 |
| Cn-AMP3 | QGMYQGV | 8 | 950 |
A comparison of their amino acid sequences reveals no significant homology, suggesting they may have different modes of action or target specificities. The antibacterial activity of this series of peptides has been reported to be in the order of Cn-AMP1 > this compound > Cn-AMP3. While they coexist within the coconut water, detailed studies on their potential synergistic or antagonistic interactions are not yet extensively documented in the available scientific literature. Their discovery as a group, however, points to a complex and multi-faceted defense mechanism within Cocos nucifera.
Structural Characterization of Cn Amp2
Primary Amino Acid Sequence Analysis
The primary structure of Cn-AMP2 consists of the amino acid sequence TESYFVFSVGM. uclan.ac.ukresearchgate.netnovoprolabs.commdpi.com This sequence is an 11-residue peptide. nih.gov Analysis of this sequence reveals a short anionic N-terminal segment (TES) and a longer hydrophobic C-terminal sequence (YFVFSVGM). uclan.ac.uk
Secondary Structure Elucidation
Studies employing techniques such as Circular Dichroism (CD) and molecular dynamics simulations have provided insights into the secondary structure of this compound. uclan.ac.uk
Predominance of Extended Conformation with β-type Structures
In various experimental conditions, including the presence of SUVs (small unilamellar vesicles) mimicking cancer cell membranes, the secondary structure of this compound is primarily characterized by β-type structures, accounting for over 45% of the structure. uclan.ac.uk This suggests that an extended conformation is the form of the peptide that interacts with membranes. uclan.ac.uk
Presence of Random Coil Architecture
Alongside β-type structures, this compound also exhibits a significant presence of random coil architecture, making up over 45% of its secondary structure under different conditions. uclan.ac.uk The random coil conformation indicates a lack of regular, repeating secondary structure in those regions of the peptide. wikipedia.org
Table 1: Secondary Structural Contributions to this compound
| Medium | % α-helix | % β-turns and sheet | % Random coil |
| PBS (pH 7.5) | 8 | 46 | 46 |
| TFE (50% v/v) | 4 | 47 | 49 |
| DMPC | 7 | 46 | 47 |
| DMPS | 3 | 49 | 47 |
*Data derived from CD structural analysis of this compound. uclan.ac.uk
Investigation of Amphiphilic α-helical Conformation for Membrane Interaction
While many host defense peptides (HDPs) adopt an amphiphilic α-helical structure to interact with membranes, sequence analysis and CD structural analysis of this compound indicate a very low potential for adopting an α-helical structure. uclan.ac.uk The mean hydrophobic moment (<µH>) calculated for this compound was low (0.044), which is consistent with the lack of significant α-helical propensity observed in CD analysis under various experimental conditions, including in the presence of SUVs mimicking cancer cell membranes. uclan.ac.uk Despite this, theoretical analyses had previously predicted that its membrane interaction might involve α-helical structure formation. researchgate.net
Higher-Order Structural Propensities
This compound has demonstrated propensities for forming higher-order structures, specifically amyloid-like fibrils. nih.govmdpi.comnih.gov
Amyloidogenic Propensity and Fibrillar Structure Formation
In silico studies have revealed that this compound possesses a high amyloidogenic propensity, comparable to that of amyloid-beta (Aβ). nih.govmdpi.com Upon solubilization and agitation in aqueous buffer, this compound forms visible aggregates. nih.gov These aggregates exhibit characteristics typical of amyloid fibrils, including a bathochromic shift in Congo red absorbance spectra, a strong increase in thioflavin T fluorescence, and a fibrillar morphology when examined under transmission electron microscopy. nih.govnih.gov This indicates that this compound can self-assemble into amyloid-like fibrillar structures. nih.govmdpi.comnih.gov
Characterization of Oligomeric States and Aggregation
Studies have demonstrated that this compound possesses amyloidogenic properties in vitro nih.govtandfonline.combiorxiv.org. This indicates that the peptide can self-assemble into highly ordered protein aggregates known as amyloid fibrils nih.govtandfonline.com. The formation of these amyloid-like structures by this compound has been characterized using several biophysical techniques.
Under specific conditions, such as in Tris buffer, this compound forms visible aggregates acs.org. These aggregates exhibit characteristics typical of amyloid fibrils acs.org. For instance, the aggregation of this compound leads to a bathochromic shift in the Congo red absorbance spectrum acs.org. Furthermore, the presence of these aggregates results in a strong increase in Thioflavin T fluorescence, a dye commonly used to detect amyloid structures due to its enhanced fluorescence upon binding to the cross-β sheet structure characteristic of amyloids nih.govtandfonline.comacs.org.
While the formation of amyloid-like fibrils is a significant aggregation pathway characterized for this compound, the literature also discusses the potential for antimicrobial peptides and amyloids to form different structural states, including oligomers, which are often considered intermediate species in the fibrillation pathway acs.orgucla.edu. Oligomeric forms of amyloids are hypothesized to play a role in membrane interactions ucla.edu. Although detailed quantitative data specifically on the diverse oligomeric states of this compound from the provided search results is limited, the observed formation of amyloid-like fibrils implies the potential existence of precursor oligomeric species during the aggregation process. The characterization of these oligomeric states and their specific structures would provide further insight into the self-assembly mechanism of this compound.
The methods employed to characterize the aggregation of this compound into amyloid-like structures are summarized below:
| Characterization Method | Observed Outcome for this compound Aggregates | Reference |
| Congo Red Absorbance | Bathochromic shift | acs.org |
| Thioflavin T Fluorescence | Strong increase in fluorescence | nih.govtandfonline.comacs.org |
| Electron Microscopy | Observation of fibrillar morphology | nih.govtandfonline.comacs.org |
| Visual Inspection | Formation of visible aggregates (in Tris buffer) | acs.org |
Biological Activities of Cn Amp2: in Vitro and Preclinical Investigations
Anti-proliferative Activity Against Cancer Cell Lines
Investigations have shown that Cn-AMP2 exhibits anti-proliferative activity against certain human cancer cell lines.
Activity against Human Glioma Cell Lines (e.g., 1321N1, U87MG)
This compound has shown anti-proliferative activity against the human glioma cell lines 1321N1 and U87MG. Studies have reported IC50 values of 1.25 mM for the 1321N1 cell line and 1.85 mM for the U87MG cell line. The peptide's mechanism of action is suggested to involve its translocation across the cancer cell membrane to attack intracellular targets, which leads to the induction of anti-proliferative mechanisms. The interaction with the cell membrane is thought to be initiated by the short anionic N-terminal sequence (TES) of this compound binding to positively charged moieties in the cancer cell membrane. Concurrently, the long hydrophobic C-terminal sequence (YFVFSVGM) is believed to penetrate the membrane core, facilitating the peptide's entry into the cell.
| Cell Line | IC50 (mM) |
|---|---|
| 1321N1 | 1.25 |
| U87MG | 1.85 |
Selective Toxicity Profile
Research indicates that this compound exhibits selective toxicity towards cancer cells. Studies investigating the membranolytic ability of this compound against human erythrocytes and dye-filled vesicles designed to mimic cancer cell membranes found no evidence of haemoglobin or calcein (B42510) release, suggesting that the peptide lacks detectable membranolytic activity. This selective recognition of certain plasma membranes is a characteristic of some antimicrobial peptides, allowing for differential activity against normal cells, non-malignant tumor cells, and malignant tumor cells.
Antimicrobial Efficacy
This compound has also demonstrated efficacy as an antimicrobial agent with a broad spectrum of activity.
Antibacterial Spectrum
This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)
This compound has shown antimicrobial activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. Minimum Inhibitory Concentrations (MIC) have been determined for these bacteria. The reported MIC for B. subtilis is 150 µg/ml, and for S. aureus, it is 170 µg/ml.
| Gram-Positive Bacteria | MIC (µg/ml) |
|---|---|
| Bacillus subtilis | 150 |
| Staphylococcus aureus | 170 |
Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
The peptide is also active against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa. The reported MIC for E. coli is 170 µg/ml, and for P. aeruginosa, it is 169 µg/ml.
| Gram-Negative Bacteria | MIC (µg/ml) |
|---|---|
| Escherichia coli | 170 |
| Pseudomonas aeruginosa | 169 |
Antifungal Spectrum
This compound has demonstrated antifungal activity against certain fungal species researchgate.netresearchgate.netresearchgate.net. Studies have specifically investigated its effects on Candida tropicalis and, in broader contexts discussing coconut peptides, activity against certain plant pathogenic fungi has been noted, although direct attribution of this activity specifically to this compound requires careful consideration of the available research.
Activity against Candida tropicalis
Cn-AMP1 and this compound, isolated from green coconut water, have been found to exhibit potent antifungal activity against Candida tropicalis scispace.comresearchgate.netresearchgate.netnih.gov. C. tropicalis is a significant fungal pathogen, particularly in immunocompromised individuals researchgate.net. Research by Mandal et al. is cited as identifying and characterizing these peptides and their activity against C. tropicalis researchgate.netresearchgate.netnih.gov.
Activity against Plant Pathogenic Fungi (e.g., Fusarium oxysporum, Mycosphaerella arachidicola, Physalospora piricola)
While other peptides isolated from coconut or discussed in the same research context have shown activity against plant pathogenic fungi such as Fusarium oxysporum, Mycosphaerella arachidicola, and Physalospora piricola, the consulted sources primarily attribute the activity against these specific plant pathogens to peptides other than this compound, such as Tn-AFP1 from water chestnut or a 10 kDa antifungal peptide from coconut flesh researchgate.netresearchgate.netnih.gov. The direct antifungal activity of this compound itself against these particular plant pathogenic fungi is not explicitly detailed in the provided search results, which focus on its activity against C. tropicalis among fungi scispace.comresearchgate.netresearchgate.netnih.gov.
Mechanisms of Action of Cn Amp2
Cellular and Subcellular Interactions
Cn-AMP2's interaction with cancer cells involves a nuanced process that facilitates its entry into the intracellular environment without causing significant membrane lysis. uclan.ac.ukscispace.com This interaction is crucial for its subsequent effects on cellular proliferation. uclan.ac.uknih.govcore.ac.uk
Membrane Interaction and Translocation Mechanisms
The membrane interaction and translocation of this compound are key steps in its mechanism against cancer cells. uclan.ac.ukresearchgate.netnih.govscispace.comcore.ac.uk Studies utilizing molecular dynamic simulations have provided insights into this process, suggesting a mechanism based on the peptide's primary amphiphilicity. uclan.ac.uk In an extended conformation, this compound approaches the membrane surface and inserts into the bilayer. uclan.ac.uk
Role of Anionic N-terminal Sequence (TES) in Membrane Binding
The short anionic N-terminal sequence (TES) of this compound plays a role in the initial interaction with the cancer cell membrane. uclan.ac.uknih.govcore.ac.uk This segment is suggested to interact with positively charged moieties present in the head-group region of the lipid bilayer, such as the choline (B1196258) group of DMPC (dimyristoyl phosphatidylcholine), a lipid often used to model cancer cell membranes. uclan.ac.uklsbu.ac.uk This electrostatic association contributes to the peptide's initial membrane binding. uclan.ac.uk
Hydrophobicity-Driven Penetration of Membrane Core by C-terminal Sequence (YFVFSVGM)
Complementing the electrostatic interactions of the N-terminal, the long hydrophobic C-terminal sequence (YFVFSVGM) of this compound is critical for penetrating the apolar core region of the membrane. uclan.ac.uknih.govcore.ac.uk This hydrophobicity-driven penetration is suggested to be the driving force behind the translocation of this compound across the cancer cell membrane. uclan.ac.ukuclan.ac.ukscience.gov The arrangement of a short charged segment (TES) flanking a strongly hydrophobic region (YFVFSVGM) is an example of primary amphiphilicity, a characteristic reported for other anticancer peptides that mediates their ability to traverse membranes. uclan.ac.uk
Absence of Detectable Membranolytic Activity
A notable feature of this compound's mechanism is the absence of detectable membranolytic activity. uclan.ac.ukscispace.com Investigations into the peptide's ability to lyse human erythrocytes and dye-filled vesicles mimicking cancer cell membranes showed no evidence of hemoglobin or calcein (B42510) release. uclan.ac.uk These findings are consistent with the peptide's observed effects on cancer cell lines and strongly support the proposition that this compound translocates across cancer cell membranes to act on intracellular targets rather than causing cell death through membrane disruption. uclan.ac.uk This non-membranolytic mode of action distinguishes it from many conventional host defense peptides. lsbu.ac.uk
Intracellular Target Engagement
Following translocation across the cell membrane, this compound is believed to engage with intracellular targets. uclan.ac.uknih.govcore.ac.uk The precise nature of these intracellular targets requires further investigation, but the outcome of this engagement is the induction of anti-proliferative mechanisms within the cancer cell. uclan.ac.ukresearchgate.netnih.gov
Inhibition of Cellular Proliferation
This compound has demonstrated the ability to inhibit the proliferation of human glioma cell lines, including 1321N1 and U87MG. uclan.ac.ukresearchgate.netnih.gov Studies have reported IC50 values for this compound against these cell lines, indicating the concentrations at which the peptide inhibits cell growth by 50%. uclan.ac.ukresearchgate.netnih.gov For 1321N1 cells, the IC50 was reported as 1.25 mM, and for U87MG cells, it was 1.85 mM. uclan.ac.ukresearchgate.netnih.gov The anti-proliferative effect is a direct consequence of the peptide's ability to reach intracellular targets after membrane translocation. uclan.ac.uklsbu.ac.uk While the exact intracellular pathways affected are still being explored, it is suggested that this compound may attack targets such as DNA, thereby inhibiting the cells' ability to proliferate. uclan.ac.uk
IC50 Values of this compound Against Human Glioma Cell Lines
| Cell Line | IC50 (mM) |
| 1321N1 | 1.25 |
| U87MG | 1.85 |
This compound is an anionic host defense peptide (AHDP) isolated from the green coconut water of Cocos nucifera uclan.ac.uknih.gov. It is an 11-amino acid peptide with the sequence TESYFVFSVGM uclan.ac.uknih.gov. Research has indicated that this compound possesses both broad-range antibacterial activity and anti-proliferative activity against certain human cancer cell lines, such as human glioma cells (1321N1 and U87MG) uclan.ac.uknih.govresearchgate.net.
The mechanisms by which this compound exerts its biological effects involve interactions with cell membranes and potential intracellular targeting uclan.ac.uknih.gov.
Putative DNA Binding and Apoptotic Pathway Induction
Studies suggest that the anti-proliferative activity of this compound against cancer cells may involve its translocation across the cell membrane to attack intracellular targets uclan.ac.uknih.govlsbu.ac.uk. While the precise intracellular targets are not fully elucidated, it is considered likely that this compound attacks targets such as DNA, leading to the inhibition of cell proliferation uclan.ac.uk. The mechanism of action appears to involve anti-proliferative mechanisms resulting from the peptide's ability to translocate cancer cell membranes through a hydrophobicity-driven mechanism uclan.ac.uk. This translocation is suggested to be driven by the long hydrophobic C-terminal sequence (YFVFSVGM) of the peptide penetrating the membrane core region uclan.ac.uknih.gov. Upon entering the cell, emergent this compound is thought to attack intracellular targets, potentially including DNA, which subsequently inhibits the proliferation of these cells uclan.ac.uk. The induction of apoptotic pathways is a key mechanism by which many anti-cancer agents function, often involving chromatin condensation and DNA fragmentation abcam.co.jp. While direct evidence of this compound inducing these specific apoptotic hallmarks through DNA binding is not explicitly detailed in the search results, the proposed attack on intracellular targets like DNA aligns with potential mechanisms of apoptosis induction uclan.ac.uk.
Role of Amyloidogenesis in Biological Activity
This compound has been shown to possess amyloidogenic properties, which may play a role in its biological activity nih.govresearchgate.netmdpi.commdpi.comresearchgate.nettandfonline.com.
Formation of Cross-β Structure Aggregates
This compound has a predicted high propensity for β-sheet formation, which predisposes it to be amyloidogenic nih.govresearchgate.net. In vitro studies have demonstrated that upon solubilization and agitation in aqueous buffer, this compound forms visible aggregates nih.govresearchgate.netresearchgate.net. These aggregates exhibit characteristics typical of amyloid fibrils, including a bathochromic shift in Congo red absorbance spectra, a strong increase in thioflavin T fluorescence, and fibrillar morphology under transmission electron microscopy nih.govresearchgate.netresearchgate.net. These properties are indicative of the formation of cross-β structure aggregates, a hallmark of amyloid fibrils nih.govresearchgate.nettandfonline.comdntb.gov.ua. The membrane interactive form of this compound has been found to be an extended conformation primarily including β-type structures (levels > 45%) and random coil architecture (levels > 45%) nih.gov.
Potential for Pathogen Agglutination
The ability of peptides to form amyloid-like aggregates with a cross-β structure has been linked to the agglutination of pathogens plos.org. Agglutination is the visible aggregation or clumping of particles, such as bacteria, often mediated by the binding of agents that cross-link them libretexts.orgnih.govlumenlearning.com. While the search results confirm that this compound forms amyloid-like fibrillar structures nih.govresearchgate.netresearchgate.net, the antibacterial effect of fibrillar this compound and the direct link between its amyloidogenic structure and its biological functions, specifically pathogen agglutination, remained unstudied in one reviewed publication rsc.org. However, research on other antimicrobial proteins and peptides has shown that protein aggregation can induce bacteria agglutination and cell death, suggesting a potential, albeit unconfirmed for this compound in the provided results, mechanism where amyloid-like aggregation at the bacterial surface could contribute to antimicrobial action through agglutination plos.org.
Structure Activity Relationships Sar of Cn Amp2
Influence of Primary Sequence on Biological Activity
Significance of Anionic N-terminus and Hydrophobic C-terminus
Analysis of the primary structure of Cn-AMP2 reveals a distinct distribution of charged and hydrophobic residues. The N-terminal sequence (TES) is short and anionic, while the C-terminal sequence (YFVFSVGM) is predominantly hydrophobic, comprising eight residues. This arrangement confers primary amphiphilicity to the peptide. It is suggested that the anionic N-terminus interacts with positively charged components within cancer cell membranes. Concurrently, the hydrophobic C-terminus is thought to penetrate the membrane core. This dual interaction mechanism, driven by the amphiphilic nature resulting from the distinct terminal regions, is proposed to facilitate the translocation of this compound across cancer cell membranes, leading to the targeting of intracellular components and the induction of anti-proliferative effects.
Correlation between Secondary Structure and Function
While many host defense peptides adopt an amphiphilic α-helical structure to interact with membranes, studies on this compound suggest a different membrane-interactive conformation. In the presence of model cancer cell membranes, the secondary structure of this compound is primarily characterized by β-type structures (levels > 45%) and random coil architecture (levels > 45%). This indicates that an extended conformation, rather than an α-helix, appears to be the membrane-interactive form of this compound. This finding is significant as it suggests a distinct mode of membrane interaction compared to many other membrane-active peptides.
Comparative Analysis of SAR with Related Peptides (e.g., Cn-AMP1, Cr-ACP1)
This compound is one of several antimicrobial peptides (AMPs) isolated from green coconut water, including Cn-AMP1 and Cn-AMP3. These peptides exhibit varying degrees of activity. For instance, the activity series of peptides from green coconut water is reported as Cn-AMP1 > this compound > Cn-AMP3.
Another related anionic host defense peptide is Cr-ACP1, isolated from Cycas revoluta. Cr-ACP1 has also shown anti-proliferative activity, comparable to that of this compound against human glioma cell lines. While both are anionic peptides with anticancer activity, differences in their specific sequences and structures likely contribute to variations in their precise mechanisms of action or target interactions. For example, the anti-proliferative mechanism of Cr-ACP1 has been proposed to involve the induction of apoptotic cell death pathways via DNA-binding, a possibility also considered for this compound given its similar activity.
Cn-AMP1, unlike this compound and Cr-ACP1 which are anionic, is a cationic peptide. This difference in charge significantly influences their interactions with cell membranes. Cationic peptides are generally attracted to the negatively charged membranes of microbial and cancer cells through electrostatic interactions. While this compound is anionic, its ability to interact with cancer cell membranes is attributed to the specific arrangement of its anionic N-terminus and hydrophobic C-terminus interacting with positively charged moieties and penetrating the lipid core, respectively. This highlights that while charge is a key factor, the specific distribution of charges and hydrophobic regions within the primary sequence, and the resulting secondary structure, are critical determinants of activity.
Role of Structural Flexibility (Absence/Low Cysteine Content)
Plant AMPs can be classified based on their cysteine content and the presence of disulfide bonds, which significantly influence their structural rigidity. Many plant AMPs are rich in cysteine residues that form disulfide bonds, providing high stability. However, some plant AMPs, including Cn-AMP1, are cysteine-free or have low cysteine content, resulting in higher structural flexibility.
While the cysteine content of this compound is not explicitly detailed in the provided search results, its reported adoption of an extended conformation with significant random coil architecture in the presence of membranes suggests a degree of structural flexibility. Peptides with few or no cysteine residues tend to have more flexible structures, which can range from simple random coils to more complex structures. This flexibility may be important for adopting the necessary conformation to interact with and translocate across cell membranes. The absence or low number of cysteine residues in some AMPs is associated with high structural flexibility.
Data Tables
Below are interactive data tables summarizing some of the research findings on this compound:
| Cell Line | IC50 (mM) |
| 1321N1 | 1.25 |
| U87MG | 1.85 |
| Structural Element | Estimated Level (%) |
| β-type structures | > 45 |
| Random coil | > 45 |
Computational and Biophysical Approaches in Cn Amp2 Research
Molecular Dynamics Simulations for Membrane Translocation
Molecular Dynamics (MD) simulations have been a key tool in exploring how Cn-AMP2 interacts with and potentially translocates across cell membranes uclan.ac.uk. Studies utilizing MD simulations have modeled the interaction of this compound with a DMPC/DMPS (10:1) bilayer, which serves as a model for cancer cell membranes uclan.ac.uk.
These simulations suggest a mechanism of membrane translocation driven by the peptide's inherent amphiphilicity uclan.ac.uk. The simulations indicate that this compound, in an extended conformation, initially approaches the membrane surface and then inserts into the bilayer uclan.ac.uk. The anionic N-terminal sequence (TES) is proposed to engage with positively charged components on the cancer cell membrane surface, while the hydrophobic C-terminal sequence (YFVFSVGM) is thought to penetrate the core of the membrane uclan.ac.uk. This concerted interaction is hypothesized to facilitate the passage of this compound across the membrane, allowing it to access intracellular targets and exert its anti-proliferative effects uclan.ac.uk. The peptide's conformation when interacting with the membrane was characterized as extended, with a significant presence of β-type structures (>45%) and random coil architecture (>45%) uclan.ac.uk.
| Simulation Parameter | Model System | Predicted Mechanism | Key Structural Feature (Membrane-Bound) |
| Molecular Dynamics Simulation | DMPC/DMPS (10:1) bilayer | Hydrophobicity-driven translocation | Extended conformation (>45% β-sheet, >45% random coil) |
In Silico Prediction of Amyloidogenic Propensity
In silico analyses have been performed to evaluate the potential of this compound to form amyloid structures nih.govresearchgate.net. These computational predictions suggest that this compound possesses a high propensity for adopting β-sheet conformations, a structural feature commonly associated with amyloidogenic peptides nih.govresearchgate.net. The predicted amyloidogenic potential of this compound has been reported to be comparable to that of the well-known amyloid-beta (Aβ) peptide nih.govresearchgate.netacs.org.
Spectroscopic Techniques for Conformation Analysis (e.g., Circular Dichroism, Thioflavin T Fluorescence)
Spectroscopic methods are crucial for experimentally determining the structural and aggregation states of this compound.
Circular Dichroism (CD) spectroscopy provides information about the secondary structure content of peptides mdpi.combiorxiv.org. CD studies on this compound have contributed to the understanding of its conformation, particularly identifying the prevalence of extended β-type and random coil structures when interacting with membranes uclan.ac.uk.
Thioflavin T (ThT) fluorescence is a widely used assay to detect the presence of amyloid fibrils, as ThT exhibits a significant increase in fluorescence intensity upon binding to the cross-β sheet structure characteristic of amyloids nih.govacs.orgcreative-biostructure.comnih.govresearchgate.netnih.gov. Experimental results show that when this compound is solubilized and agitated in an aqueous buffer, it forms visible aggregates that lead to a strong enhancement of ThT fluorescence, indicating the formation of amyloid-like structures nih.govresearchgate.netacs.org.
| Technique | Analyzed Property | Observation for this compound |
| Circular Dichroism (CD) | Secondary structure | Extended conformation with significant β-sheet and random coil content uclan.ac.uk |
| Thioflavin T Fluorescence | Amyloid aggregate binding | Strong fluorescence increase upon aggregation nih.govresearchgate.netacs.org |
Electron Microscopy for Aggregate Morphology (e.g., Transmission Electron Microscopy)
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM), allow for the direct visualization of the morphology of peptide aggregates at the nanoscale nih.govresearchgate.netacs.orgcreative-biostructure.compku.edu.cnnih.govresearchgate.net. TEM analysis of this compound aggregates formed under specific conditions (solubilization and agitation in aqueous buffer) has revealed a fibrillar morphology nih.govresearchgate.netacs.org. This observation supports the amyloidogenic nature of this compound, as fibrillar structures are a hallmark of amyloid formation nih.govresearchgate.netacs.org.
| Microscopy Technique | Analyzed Property | Observation for this compound |
| Transmission Electron Microscopy | Aggregate morphology | Formation of fibrillar structures nih.govresearchgate.netacs.org |
Advanced Computational Modeling for Mechanism Elucidation (General Frameworks)
Beyond specific MD simulations, advanced computational modeling encompasses a range of techniques used to gain deeper insights into peptide behavior and mechanisms. While the provided context focuses on MD for membrane translocation of this compound uclan.ac.uk, it is important to note the broader landscape of computational approaches applicable to peptide research.
General frameworks in advanced computational modeling include various simulation methods, predictive algorithms, and machine learning approaches aimed at understanding complex biological processes involving peptides rsc.orgresearchgate.netnih.gov. These can be applied to study peptide-membrane interactions, aggregation kinetics, and the relationship between structure and function biorxiv.orgnih.govrsc.orgnih.gov. The application of MD simulations to study this compound's interaction with membranes exemplifies the use of such frameworks to elucidate its mechanism of action uclan.ac.uk.
| Computational Approach Category | General Application in Peptide Research |
| Molecular Dynamics Simulations | Studying peptide-membrane interactions, conformational changes, and dynamics uclan.ac.ukbiorxiv.orgnih.gov |
| Predictive Algorithms | Forecasting peptide properties, including antimicrobial activity and aggregation potential rsc.orgresearchgate.net |
| Machine Learning Models | Developing models to predict peptide behavior and inform peptide design based on sequence and structural features rsc.orgresearchgate.netnih.gov |
Future Research Directions and Prospects for Academic Exploration
Elucidation of Undefined Intracellular Targets and Signaling Pathways
Although evidence suggests that Cn-AMP2 can translocate across cell membranes to interact with intracellular components and trigger anti-proliferative responses, the precise identity of these intracellular targets and the downstream signaling pathways involved are not yet fully defined nih.govuclan.ac.uk. Future research should prioritize the detailed mapping of these interactions. Advanced proteomic techniques, such as affinity purification coupled with mass spectrometry using modified this compound as a probe, could be employed to isolate and identify proteins that directly bind to the peptide within target cells, such as human glioma cells where its anticancer activity has been observed nih.gov. Furthermore, investigating the immediate and downstream cellular signaling events following this compound internalization is crucial. This could involve phosphoproteomic analysis to identify changes in protein phosphorylation, a key regulatory mechanism in many signaling cascades. Techniques like Western blotting and quantitative PCR could be used to validate changes in the expression or activation status of key proteins and genes in suspected pathways. Given that some antimicrobial peptides (AMPs) are known to interfere with fundamental intracellular processes like nucleic acid or protein synthesis, exploring whether this compound impacts these pathways would also be a valuable research direction mdpi.comresearchgate.net.
Detailed Analysis of Amyloid Formation Kinetics and Its Functional Implications
This compound has been shown to possess the intrinsic property of forming amyloid-like fibrillar structures in vitro, a characteristic it shares with peptides implicated in various diseases, such as amyloid-beta (Aβ) mdpi.comrsc.orgnih.gov. A detailed kinetic analysis of this compound amyloid formation is a critical area for future investigation. This would involve quantitative studies to determine the rates of nucleation and elongation under varying environmental conditions, including peptide concentration, ionic strength, pH, and temperature, utilizing techniques such as Thioflavin T fluorescence, dynamic light scattering, and transmission electron microscopy nih.gov. Crucially, the functional consequences of this amyloid formation on this compound's biological activities remain largely unexplored rsc.org. Research is needed to determine if the antimicrobial and anticancer properties are associated with the monomeric, oligomeric, or fibrillar forms of the peptide. Comparing the activity of non-aggregating or aggregation-deficient this compound variants with the wild-type peptide could provide insights into the role of amyloid formation in its biological function. Understanding this link is essential for assessing the therapeutic relevance of this compound and for designing analogs with controlled aggregation properties.
Rational Design of this compound Analogs for Enhanced or Modified Activities
The rational design of peptide analogs offers a powerful strategy to optimize the therapeutic properties of this compound researchgate.netresearchgate.net. Future research should focus on developing analogs with improved potency, increased stability against proteolytic degradation, reduced potential for undesirable aggregation (if the fibrillar form is found to be less active or toxic), or enhanced specificity towards target cells researchgate.netresearchgate.net. This can be achieved through targeted modifications of the amino acid sequence, considering the influence of factors such as net charge, hydrophobicity, and amphipathicity on peptide activity and membrane interactions researchgate.netrsc.orgresearchgate.net. Incorporating non-natural amino acids, cyclization, lipidation, or creating multimeric forms are established strategies in peptide engineering that could be applied to this compound researchgate.net. Computational modeling and machine learning algorithms can be valuable tools in predicting the structural and functional consequences of these modifications, guiding the design process and reducing the need for extensive empirical screening researchgate.netresearchgate.netnih.gov. High-throughput synthesis and screening of rationally designed analog libraries would then be necessary to identify candidates with superior properties.
Integration of Multi-omics Data for Comprehensive Pathway Mapping
To gain a comprehensive understanding of the complex biological effects of this compound, particularly in the context of its anticancer or antimicrobial activities, integrating data from multiple omics platforms is a promising approach nih.govgithub.iofrontiersin.orgmdpi.com. Future research could involve conducting multi-omics studies (e.g., genomics, transcriptomics, proteomics, metabolomics) on target cells or organisms treated with this compound nih.govgithub.iofrontiersin.orgmdpi.com. Analyzing changes in gene expression, protein abundance, post-translational modifications, and metabolite profiles can provide a systems-level view of the cellular pathways and networks affected by the peptide nih.govfrontiersin.org. Bioinformatics tools and pathway analysis software can be used to integrate these diverse datasets, identify key perturbed pathways, and generate hypotheses about the underlying mechanisms of action nih.govgithub.io. This integrated approach can reveal novel targets and pathways that might not be apparent from single-omics studies, providing a more complete picture of how this compound exerts its biological effects.
Development of Advanced In Vitro Models to Mimic Complex Biological Environments
Current in vitro studies on this compound often rely on simplified models, which may not fully recapitulate the complexity of biological environments nih.govuclan.ac.ukmdpi.comnih.gov. Developing more advanced in vitro models is crucial for obtaining more physiologically relevant data. This could include utilizing 3D cell culture models, such as spheroids or organoids, which better mimic the architecture and cell-cell interactions found in native tissues andelasaric.com. Microfluidic devices could be employed to study this compound's effects under dynamic flow conditions and with controlled concentration gradients. For investigating membrane interactions, more sophisticated membrane mimetics that incorporate a broader range of lipid compositions and membrane proteins relevant to target cells would be beneficial rsc.orgfrontiersin.org. Co-culture systems involving different cell types, such as cancer cells and immune cells, could also provide insights into the interplay between this compound and the tumor microenvironment or host immune response. These advanced models will be instrumental in bridging the gap between basic research and potential in vivo applications.
Q & A
Q. What is the structural basis for Cn-AMP2’s anionic properties, and how do these influence its anticancer activity?
- Methodological Answer : this compound’s anionic nature can be analyzed via circular dichroism (CD) spectroscopy and mass spectrometry to determine its secondary structure and charge distribution. Comparative studies with cationic antimicrobial peptides (e.g., defensins) can clarify how charge polarity affects membrane interaction and selective cytotoxicity toward cancer cells . For structural-functional correlations, molecular dynamics simulations can model peptide-lipid bilayer interactions, particularly with anionic cancer cell membranes .
Q. What in vitro assays are most effective for evaluating this compound’s cytotoxicity and selectivity?
- Methodological Answer : Use MTT or resazurin-based viability assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to quantify selectivity. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis markers (Annexin V/PI). Ensure replicates (n ≥ 3) and statistical power analysis to minimize Type I/II errors .
Q. How can researchers isolate and purify this compound from coconut water for experimental use?
- Methodological Answer : Follow the protocol from Prabhu et al. (2014): ultrafiltration (<10 kDa cut-off), ion-exchange chromatography (anionic resin), and reversed-phase HPLC for purification. Validate purity via SDS-PAGE and MALDI-TOF mass spectrometry. Store lyophilized peptides at -80°C to prevent degradation .
Advanced Research Questions
Q. How do contradictory findings about this compound’s efficacy across cancer cell lines arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from variability in cell culture conditions (e.g., serum concentration, passage number) or peptide batch differences. Address this by:
- Standardizing protocols (e.g., ATCC-recommended media, passage limits).
- Replicating experiments across independent labs.
- Performing meta-analyses of published IC50 values to identify outliers .
Q. What experimental strategies can optimize this compound’s stability and bioavailability in vivo?
- Methodological Answer :
- Stability : Use PEGylation or D-amino acid substitution to reduce protease degradation. Validate via serum stability assays .
- Bioavailability : Employ nanoparticle encapsulation (e.g., liposomes) and test pharmacokinetics in murine models. Monitor tumor accumulation via fluorescence imaging .
Q. How can researchers design studies to compare this compound with other plant-derived anticancer peptides (e.g., lunasin)?
- Methodological Answer : Use a PICO framework:
- Population : Specific cancer cell lines.
- Intervention : this compound vs. lunasin.
- Comparison : Dose-response curves, selectivity indices.
- Outcome : Apoptosis induction, mitochondrial membrane disruption.
- Apply ANOVA with post-hoc Tukey tests to compare efficacy .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
- Methodological Answer : Nonlinear regression (e.g., log(inhibitor) vs. normalized response) to calculate IC50. Use software like GraphPad Prism for curve fitting. Report R² values and 95% confidence intervals. For synergy studies (e.g., with chemotherapeutics), apply the Chou-Talalay combination index .
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer :
- Protocol Pre-registration : Share detailed methods on platforms like Protocols.io .
- Raw Data Transparency : Deposit spectra, chromatograms, and flow cytometry data in repositories like Zenodo .
- Reagent Validation : Use commercial cell line authentication (STR profiling) and peptide purity certificates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
